molecular formula C6H2Cl3NO3 B1595706 3,4,6-Trichloro-2-nitrophenol CAS No. 82-62-2

3,4,6-Trichloro-2-nitrophenol

Cat. No. B1595706
CAS RN: 82-62-2
M. Wt: 242.4 g/mol
InChI Key: XWLBYVXDCGYXGY-UHFFFAOYSA-N
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Description

3,4,6-Trichloro-2-nitrophenol is a chemical compound that appears as pale yellow crystals or powder . It was formerly used as a pesticide . It reacts as a weak acid and is incompatible with strong reducing substances such as hydrides, nitrides, alkali metals, and sulfides .


Synthesis Analysis

The synthesis of 3,4,6-Trichloro-2-nitrophenol involves the reaction with sulfuric acid, nitric acid, and sodium nitrite in water and propionic acid .


Molecular Structure Analysis

The molecular formula of 3,4,6-Trichloro-2-nitrophenol is C6H2Cl3NO3 . Its molecular weight is 242.44 .


Chemical Reactions Analysis

3,4,6-Trichloro-2-nitrophenol reacts as a weak acid . It is incompatible with strong reducing substances such as hydrides, nitrides, alkali metals, and sulfides . Flammable gas (H2) is often generated, and the heat of the reaction may ignite the gas .


Physical And Chemical Properties Analysis

3,4,6-Trichloro-2-nitrophenol is insoluble in water . It has a melting point of 92.5°C and a predicted boiling point of 272.9±35.0 °C . Its density is roughly estimated to be 1.8408 .

Safety and Hazards

3,4,6-Trichloro-2-nitrophenol is considered a poison by the intravenous route . When heated to decomposition, it emits toxic vapors of NOx and Cl . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with ethanol and transferred to a suitable container .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as chlorpyrifos and its metabolite 3,5,6-trichloro-2-pyridinol (tcp), have been shown to exhibit cytotoxic and estrogenic activity . They interact with mammalian cell lines and a recombinant yeast, indicating potential cellular targets .

Mode of Action

It is known to react as a weak acid , which could influence its interaction with biological targets. In the case of similar compounds like chlorpyrifos, the insecticide action is based on inhibiting acetylcholine esterase activity, leading to an excess of acetylcholine in the synapse resulting in hyperactivity, muscle spasms, and potentially paralysis, respiratory failure, and death .

Biochemical Pathways

Related compounds like chlorpyrifos and its metabolite tcp have been shown to affect cellular processes, suggesting that 3,4,6-trichloro-2-nitrophenol may also interact with biochemical pathways in a similar manner .

Pharmacokinetics

It’s known that the compound reacts as a weak acid , which could influence its absorption and distribution within the body.

Result of Action

It’s known that the compound reacts as a weak acid , which could potentially lead to changes in cellular pH and associated processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,4,6-Trichloro-2-nitrophenol. For instance, the compound is insoluble in water , which could affect its distribution in aquatic environments. Furthermore, it’s known to react as a weak acid , and thus, the pH of the environment could influence its reactivity and stability.

properties

IUPAC Name

3,4,6-trichloro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO3/c7-2-1-3(8)6(11)5(4(2)9)10(12)13/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLBYVXDCGYXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO3
Record name 3,4,6-TRICHLORO-2-NITROPHENOL
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DSSTOX Substance ID

DTXSID0026206
Record name 3,4,6-Trichloro-2-nitrophenol
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Molecular Weight

242.4 g/mol
Source PubChem
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Physical Description

3,4,6-trichloro-2-nitrophenol appears as pale yellow crystals or powder. Formerly used as a pesticide.
Record name 3,4,6-TRICHLORO-2-NITROPHENOL
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name 3,4,6-TRICHLORO-2-NITROPHENOL
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Product Name

3,4,6-Trichloro-2-nitrophenol

CAS RN

82-62-2
Record name 3,4,6-TRICHLORO-2-NITROPHENOL
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Record name 3,4,6-Trichloro-2-nitrophenol
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Record name 3,4,6-Trichloro-2-nitrophenol
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Melting Point

198 to 199 °F (NTP, 1992)
Record name 3,4,6-TRICHLORO-2-NITROPHENOL
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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